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Compound of Interest

Compound Name: Antitumor agent-110

Cat. No.: B12378927

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting
Chimera (PROTAC) protein degrader.[1][2] It is designed to selectively target the Androgen
Receptor (AR) for ubiquitination and subsequent proteasomal degradation.[1][2] This
mechanism of action is distinct from traditional AR inhibitors, offering a potential advantage in
overcoming resistance.[1]

Mechanism of Action

Bavdegalutamide functions by recruiting the cereblon-containing E3 ubiquitin ligase to the
Androgen Receptor. This proximity induces the polyubiquitination of AR, marking it for
degradation by the proteasome. This "catalytic" or iterative process allows a single molecule of
Bavdegalutamide to induce the degradation of multiple AR proteins.
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Mechanism of Action of Bavdegalutamide (ARV-110)
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Bavdegalutamide's PROTAC mechanism of action.
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In Vivo Dosage and Administration

The following table summarizes the in vivo dosages of Bavdegalutamide used in preclinical

studies.

Animal
Model

Tumor
Model

Administr
Dosage ation

Schedule

Route

Key Referenc
Findings e

CB17/SCI
D Mice

VCaP
Xenograft

(castrated)

3 mg/kg Oral Daily

Combinatio
n with
abiraterone
showed
greater
tumor
growth
inhibition.

CB17/SCI
D Mice

VCaP
Xenograft
(intact)

3 mg/kg

and 10 Oral Daily

mg/kg

Showed
substantial
tumor
growth
inhibition
(60% and
70%
respectivel

y):

Rats

15 mg/kg
and 45 Oral -
mg/kg

Induced
prostate
involution
in a dose-
dependent

manner.

Experimental Protocols

VCaP Xenograft Model in Mice:
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Cell Culture: VCaP cells are cultured in phenol red-free DMEM supplemented with 5%
charcoal-stripped FBS.

Animal Model: Male CB17/SCID mice are used. For castrated models, surgical castration is
performed.

Tumor Implantation: VCaP tumor cells are subcutaneously implanted in the dorsal flank of
the mice.

Treatment: Once tumors reach a specified volume, mice are randomized into treatment
groups. Bavdegalutamide is prepared in a vehicle of 5% DMSO and 95% (2% Tween
80/PEG 400) for oral administration.

Monitoring: Tumor volume and body weight are measured regularly. At the end of the study,
tumors can be harvested for analysis of AR protein levels.
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Xenograft Model Experimental Workflow
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A typical workflow for in vivo xenograft studies.
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ED-110: An Indolocarbazole Antitumor Agent

ED-110 is an indolocarbazole compound that acts as a potent topoisomerase | inhibitor. It has
shown efficacy against a range of murine and human tumor models.

Mechanism of Action

ED-110 inhibits topoisomerase |, an enzyme crucial for DNA replication and transcription. By
inhibiting this enzyme, ED-110 leads to DNA damage and ultimately cell death in rapidly

dividing cancer cells.

In Vivo Dosage and Administration

The table below outlines the in vivo dosages for ED-110 from preclinical evaluations.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. Administr .
Animal Tumor . Dosing Key Referenc
Dosage ation T
Model Model Schedule Findings e
Route
Increased
Vi P388 <25 Intraperiton  Daily for 10 lifespan by
ice
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fold.
Increased
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Mice ] » ) - period by
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Leukemia
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] ) Not
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MKN-45 _
Effective
Human )
) Not against
Mice Stomach » - -
specified tumor
Cancer
growth.
Xenograft
Colon 26 ]
Effective
and IMC _
_ . Not against
Mice Carcinoma - - -
specified tumor
(s.c.
) growth.
implanted)

The maximum tolerated dose for P388 leukemia-bearing mice was >160 mg/kg/day for 10 days

via i.p. administration.

Experimental Protocols

Murine Leukemia Model:
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» Animal Model: Appropriate mouse strains are used for the specific leukemia cell line (e.g.,
DBA/2 mice for P388).

e Tumor Implantation: Murine leukemia cells (e.g., P388, L1210) are implanted
intraperitoneally.

o Treatment: Treatment with ED-110 or vehicle is initiated, typically one day after tumor
implantation, and administered intraperitoneally for a specified number of days.

e Monitoring: The primary endpoint is the survival time of the mice. The increase in lifespan is
calculated as a percentage.

Antitumor agent-110 (compound 13)

Limited information is available for a compound referred to as "Antitumor agent-110
(compound 13)". It is described as an anticancer imidazotetrazine that induces apoptosis and
arrests the cell cycle at the G2/M phase. No in vivo dosage data for this specific compound was
found in the provided search results. It is noted as a click chemistry reagent containing an
alkyne group.

In summary, for researchers investigating "Antitumor agent-110," it is crucial to identify the
specific compound of interest. Bavdegalutamide (ARV-110) has the most extensive publicly
available preclinical data regarding in vivo dosage and protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Bavdegalutamide (ARV-110): An Androgen Receptor
PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378927#antitumor-agent-110-dosage-for-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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